N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine
Overview
Description
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine is a chemical compound that features a pyridazine ring substituted with a fluorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine ring.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, where a methylsulfonyl chloride reacts with the pyridazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially yielding amine or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under appropriate conditions (e.g., temperature, solvent).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine or sulfide derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential pharmaceutical agent due to its structural features that may interact with biological targets.
Materials Science: The compound’s unique properties can be utilized in the development of advanced materials, such as polymers or coatings.
Chemical Biology: It can serve as a probe or tool compound in studying biological processes and pathways.
Drug Discovery: The compound can be used in high-throughput screening assays to identify new drug candidates.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methylsulfonyl group can influence the compound’s solubility and stability. The pyridazine ring may participate in hydrogen bonding or π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-6-(methylsulfonyl)-3-pyridazinamine: Similar structure with a chlorine atom instead of a fluorine atom.
N-(4-bromophenyl)-6-(methylsulfonyl)-3-pyridazinamine: Similar structure with a bromine atom instead of a fluorine atom.
N-(4-methylphenyl)-6-(methylsulfonyl)-3-pyridazinamine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
N-(4-fluorophenyl)-6-(methylsulfonyl)-3-pyridazinamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and binding affinity to biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methylsulfonylpyridazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-18(16,17)11-7-6-10(14-15-11)13-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMTMOVTDBOCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.